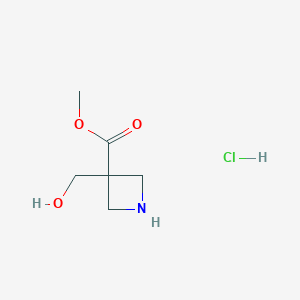

3-(羟甲基)氮杂环丁烷-3-甲酸甲酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the empirical formula C5H10ClNO2 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The molecular weight of “Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is 151.59 . The InChI code is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H .Chemical Reactions Analysis

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can also be used to prepare inhibitors of human glycogen phosphorylase to treat hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance or tissue ischemia .Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is a solid at room temperature .科学研究应用

Organic Synthesis and Medicinal Chemistry

Azetidines, such as Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride, are crucial in organic synthesis due to their unique reactivity driven by ring strain. They serve as intermediates in the synthesis of various bioactive molecules .

Applications:Polymerization

The azetidine ring can initiate polymerization reactions, leading to the creation of novel polymeric materials.

Applications:- Developing New Polymers : Utilizing azetidine derivatives as monomers for creating polymers with unique properties .

Chiral Templates

Due to their stable yet reactive nature, azetidines like EN300-7427589 can act as chiral templates in asymmetric synthesis.

Applications:- Asymmetric Synthesis : Facilitating the creation of chiral molecules, which are important in producing enantiomerically pure pharmaceuticals .

Antiproliferative Agents

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride derivatives have shown potential as antiproliferative agents, particularly in DNA repair-compromised cells .

Applications:- Cancer Research : Investigating the compound’s efficacy in inhibiting the proliferation of cancer cells .

Bio-isosteres in Medicinal Chemistry

The compound can act as a bio-isostere for other functional groups in medicinal chemistry, leading to the discovery of new drugs with improved properties .

Applications:- Drug Optimization : Replacing existing functional groups in drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles .

Cognitive Disorder Treatment

Derivatives of Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride have been used in the treatment of cognitive disorders as GABA receptor inverse agonists .

Applications:- Neurological Therapeutics : Development of treatments for cognitive impairments and related neurological conditions .

GPS Denied Navigation

While the search results for “EN300-7427589” returned information about a fiber optic inertial measurement/navigation unit (EN-300), it’s important to clarify that this is unrelated to the chemical compound Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride .

Applications:- Navigation Systems : The EN-300 unit is used in applications where GPS navigation is unavailable or denied .

Line-of-Sight Stabilization

Again, this application pertains to the EN-300 navigation unit and not the chemical compound. The EN-300 is used for line-of-sight stabilization in various technologies .

Applications:安全和危害

属性

IUPAC Name |

methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(4-8)2-7-3-6;/h7-8H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCQRSDVJZHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)

![3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2866244.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)

![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)

![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)